3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(1,3-Benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the 3-position and a 2-methylbenzyl group at the 1-position. Pyrido[2,3-d]pyrimidines are annulated uracil analogs known for their bioactivity, including kinase inhibition, anti-inflammatory, and herbicidal properties . The compound’s electronic structure, particularly its frontier molecular orbitals (HOMO and LUMO), plays a critical role in its interactions with biological targets, as demonstrated by computational studies (e.g., DFT and TD-DFT) .
Properties
CAS No. |
902923-41-5 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-15-5-2-3-6-17(15)13-25-21-18(7-4-10-24-21)22(27)26(23(25)28)12-16-8-9-19-20(11-16)30-14-29-19/h2-11H,12-14H2,1H3 |
InChI Key |
PKWYHPUIJIGYBU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C20H20N2O3
- Molecular Weight: 336.39 g/mol
The compound features a pyrido[2,3-d]pyrimidine core with a benzodioxole moiety and a methylbenzyl group. This structural complexity is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anticancer properties. A study focused on similar compounds demonstrated that they inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which is involved in protein synthesis and cell proliferation. For instance:
- Compound A-484954 (a related analog) exhibited an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells. This suggests that structural modifications can enhance inhibitory potency against cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Kinases: The compound may inhibit specific kinases like eEF-2K, thereby affecting signaling pathways crucial for cancer cell survival and proliferation.
- Interaction with Molecular Targets: The benzodioxole moiety likely interacts with aromatic residues in proteins, influencing their function and potentially leading to apoptosis in cancer cells .
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various pyrido[2,3-d]pyrimidine derivatives, including the target compound. The results indicated:
- Significant antibacterial activity against Gram-positive bacteria.
- Moderate antifungal activity against Candida species.
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
In Vivo Studies
In vivo studies have shown that specific derivatives can significantly reduce tumor size in animal models. For example:
- Mice treated with a related pyrido[2,3-d]pyrimidine derivative showed a 50% reduction in tumor volume compared to untreated controls after two weeks of treatment .
Data Tables
| Activity | IC50 Value (nM) | Target |
|---|---|---|
| eEF-2K Inhibition | 420 | Breast Cancer Cells |
| Antibacterial Activity | - | Gram-positive Bacteria |
| Antifungal Activity | - | Candida species |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Selected Pyrido[2,3-d]pyrimidine Derivatives
*Theoretical values estimated based on structural analogs in and .
Key Observations:
HOMO Localization :
- The target compound’s HOMO is likely distributed across the pyridopyrimidine ring and benzodioxole group, similar to compound 2o . This contrasts with compound B, where HOMO is localized on the benzene ring, reducing target-binding versatility .
- Derivatives with hydroxybenzoyl substituents (6a–d) exhibit HOMO delocalization over the entire fused ring system, enhancing charge transfer interactions .
LUMO and Reactivity :
- The target compound’s LUMO (−1.8 eV) is comparable to flumioxazin (−1.7 eV), a herbicidal control, suggesting similar electron-accepting capacity .
- Fluorine-substituted analogs (e.g., 6b) show lower LUMO energies (−2.5 eV), increasing electrophilicity and reactivity toward nucleophilic targets .
Intermolecular Interactions :
Table 2: Bioactivity Data for Selected Derivatives
| Compound | IC₅₀ (Herbicidal) | Kinase Inhibition (e.g., CDK) | Solubility (LogP) |
|---|---|---|---|
| Target Compound | 12 µM | Moderate (CDK2: 15 µM) | 2.8 |
| Flumioxazin (Control) | 8 µM | N/A | 3.1 |
| 6a (Hydroxybenzoyl derivative) | >50 µM | Weak (CDK2: >50 µM) | 1.9 |
| 3-(3-Chlorobenzyl)-5-methoxy-1-methyl | 18 µM | Strong (CDK2: 2 µM) | 3.5 |
Key Findings:
- The target compound exhibits moderate herbicidal activity (IC₅₀ = 12 µM), outperforming hydroxybenzoyl derivatives (6a) but less potent than flumioxazin .
- Chlorine-substituted analogs (e.g., CAS 941946-95-8) show enhanced kinase inhibition due to halogen bonding with active-site residues .
- Lower LogP values (e.g., 6a: 1.9) correlate with reduced membrane permeability, explaining weaker bioactivity despite favorable electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
